2-{[(2,4-Dimethylphenyl)sulfonyl](propyl)amino}benzoic acid
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Overview
Description
2-{(2,4-Dimethylphenyl)sulfonylamino}benzoic acid is an organic compound with the molecular formula C15H17NO4S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(2,4-Dimethylphenyl)sulfonylamino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like aluminum chloride and iron(III) chloride are employed in electrophilic aromatic substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2-{(2,4-Dimethylphenyl)sulfonylamino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound’s sulfonamide moiety makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{(2,4-Dimethylphenyl)sulfonylamino}benzoic acid involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This interaction can disrupt metabolic pathways and inhibit the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Used in the treatment of bacterial infections.
Uniqueness
2-{(2,4-Dimethylphenyl)sulfonylamino}benzoic acid is unique due to its specific structural features, such as the presence of a propyl group and a benzoic acid moiety. These features may confer distinct biological activities and chemical reactivity compared to other sulfonamide derivatives.
Properties
IUPAC Name |
2-[(2,4-dimethylphenyl)sulfonyl-propylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-11-19(16-8-6-5-7-15(16)18(20)21)24(22,23)17-10-9-13(2)12-14(17)3/h5-10,12H,4,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJVBHSJVRBAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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